molecular formula C3H15N2O5P B12327237 Diazanium;1-phosphonatopropane-1,2-diol

Diazanium;1-phosphonatopropane-1,2-diol

Cat. No.: B12327237
M. Wt: 190.14 g/mol
InChI Key: UXJPBZJVPXWZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazanium;1-phosphonatopropane-1,2-diol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazanium group and a phosphonatopropane-1,2-diol moiety, making it a versatile molecule for various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of diazanium;1-phosphonatopropane-1,2-diol involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the diazanium and phosphonatopropane-1,2-diol groups, which interact with molecular targets and pathways in biological systems . The compound’s reactivity and versatility make it a valuable tool in synthetic chemistry and biomedical research.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to diazanium;1-phosphonatopropane-1,2-diol include other diazonium salts and 1,2-diols, such as benzenediazonium chloride and 1,2-propanediol . These compounds share similar chemical properties and reactivity patterns.

Uniqueness: What sets this compound apart is its unique combination of diazanium and phosphonatopropane-1,2-diol groups, which confer distinct reactivity and versatility. This makes it particularly useful in applications requiring specific chemical transformations and properties .

Properties

Molecular Formula

C3H15N2O5P

Molecular Weight

190.14 g/mol

IUPAC Name

diazanium;1-phosphonatopropane-1,2-diol

InChI

InChI=1S/C3H9O5P.2H3N/c1-2(4)3(5)9(6,7)8;;/h2-5H,1H3,(H2,6,7,8);2*1H3

InChI Key

UXJPBZJVPXWZSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(O)P(=O)([O-])[O-])O.[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.